molecular formula C13H14FNO2S B2969137 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile CAS No. 1153972-58-7

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile

Cat. No.: B2969137
CAS No.: 1153972-58-7
M. Wt: 267.32
InChI Key: BGEKJNGSQKQBAR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C13H14FNO2S and a molecular weight of 267.32 g/mol . This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a cyclohexane ring, which also bears a carbonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile typically involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexanecarbonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The fluorine atom in the fluorobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved in these interactions can vary widely, depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Chlorobenzenesulfonyl)cyclohexane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    1-(4-Methylbenzenesulfonyl)cyclohexane-1-carbonitrile: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.

    1-(4-Nitrobenzenesulfonyl)cyclohexane-1-carbonitrile:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S/c14-11-4-6-12(7-5-11)18(16,17)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEKJNGSQKQBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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